3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid
Description
3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid is a benzoic acid derivative featuring a methyl substituent at the 3-position and a 2-methylbut-3-yn-2-yl amino group at the 4-position. This compound’s structure combines a carboxylic acid moiety with a propargylamine-derived side chain, which may confer unique physicochemical and reactivity properties.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-methyl-4-(2-methylbut-3-yn-2-ylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c1-5-13(3,4)14-11-7-6-10(12(15)16)8-9(11)2/h1,6-8,14H,2-4H3,(H,15,16) |
InChI Key |
CMSJJGMUOBQMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(C)(C)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves several steps. One common method includes the reaction of 3-methylbenzoic acid with 2-methylbut-3-yn-2-amine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Research involving this compound may focus on its interactions with biological molecules.
Medicine: It is studied for its potential therapeutic properties and interactions with biological targets.
Industry: This compound is used in the development of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
- Methyl 4-butyramido-3-methylbenzoate : A methyl ester derivative with a butyramido group at the 4-position, enhancing lipophilicity compared to the carboxylic acid .
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid: Incorporates a triazine core, which enhances hydrogen-bonding capacity and thermal stability (m.p. 217.5–220°C) .
Table 1: Key Structural and Physical Properties
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound likely increases water solubility compared to ester derivatives (e.g., ), though the hydrophobic propargylamine group may counterbalance this effect.
- Thermal Stability : The triazine analog’s high melting point (217.5–220°C ) suggests that rigid aromatic cores enhance stability. The target compound’s alkyne group may reduce thermal resilience relative to triazine systems.
Biological Activity
3-Methyl-4-((2-methylbut-3-yn-2-yl)amino)benzoic acid, a compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of approximately 217.26 g/mol, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a methyl group and an amino group linked to a propargyl alcohol. Its structural complexity allows for diverse reactivity, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Purity | 98% |
| CAS Number | 1339051-57-8 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound's mechanism may involve the inhibition of specific enzymes or receptors in microbial cells, leading to disrupted metabolic processes.
A study demonstrated that the compound showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it exhibited an MIC of 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Activity
In the realm of cancer research, this compound has been investigated for its ability to inhibit cancer cell proliferation. The compound's interaction with specific proteins involved in cell cycle regulation has been documented.
The proposed mechanism involves the modulation of pathways related to cell growth and apoptosis. In vitro studies have shown that treatment with this compound leads to increased apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Case Study: Inhibition of HSET (KIFC1)
A notable study highlighted the compound's ability to inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. The inhibition led to multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells. This effect was observed at micromolar concentrations, showcasing the compound's potential as a targeted anticancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Amino benzoic acid | Amino group on benzoic acid | Simpler structure without alkyne |
| 4-Methoxy benzoic acid | Methoxy group instead of amino | Different electronic properties |
| 3-Nitro benzoic acid | Nitro group on benzoic acid | Stronger electron-withdrawing effect |
The presence of both an alkynyl moiety and an amino group in this compound may confer distinct biological activities not present in simpler analogs, enhancing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
